molecular formula C28H16N2O4 B401173 4-[4-(5-BENZOYL-1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)PHENOXY]BENZONITRILE

4-[4-(5-BENZOYL-1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)PHENOXY]BENZONITRILE

Cat. No.: B401173
M. Wt: 444.4g/mol
InChI Key: PXJNYHVYFWUKCL-UHFFFAOYSA-N
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Description

4-[4-(5-BENZOYL-1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)PHENOXY]BENZONITRILE is a complex organic compound with a molecular formula of C28H16N2O4 This compound is characterized by its unique structure, which includes a benzonitrile group and an isoindole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[4-(5-BENZOYL-1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)PHENOXY]BENZONITRILE typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the isoindole ring and the subsequent attachment of the benzonitrile group. The reaction conditions often require the use of specific catalysts and solvents to achieve high yields and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis techniques, including continuous flow reactors and automated synthesis systems. These methods ensure consistent quality and scalability, making the compound available for various applications .

Chemical Reactions Analysis

Types of Reactions

4-[4-(5-BENZOYL-1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)PHENOXY]BENZONITRILE undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions, such as temperature and pH, are carefully controlled to achieve the desired products .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives .

Scientific Research Applications

4-[4-(5-BENZOYL-1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)PHENOXY]BENZONITRILE has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 4-[4-(5-BENZOYL-1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)PHENOXY]BENZONITRILE involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other isoindole derivatives and benzonitrile-containing molecules. Examples include:

Uniqueness

What sets 4-[4-(5-BENZOYL-1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)PHENOXY]BENZONITRILE apart is its unique combination of functional groups, which confer specific chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C28H16N2O4

Molecular Weight

444.4g/mol

IUPAC Name

4-[4-(5-benzoyl-1,3-dioxoisoindol-2-yl)phenoxy]benzonitrile

InChI

InChI=1S/C28H16N2O4/c29-17-18-6-11-22(12-7-18)34-23-13-9-21(10-14-23)30-27(32)24-15-8-20(16-25(24)28(30)33)26(31)19-4-2-1-3-5-19/h1-16H

InChI Key

PXJNYHVYFWUKCL-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C(=O)C2=CC3=C(C=C2)C(=O)N(C3=O)C4=CC=C(C=C4)OC5=CC=C(C=C5)C#N

Canonical SMILES

C1=CC=C(C=C1)C(=O)C2=CC3=C(C=C2)C(=O)N(C3=O)C4=CC=C(C=C4)OC5=CC=C(C=C5)C#N

Origin of Product

United States

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